2-(3-Cyano-2-fluorophenyl)phenol
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Overview
Description
2-(3-Cyano-2-fluorophenyl)phenol is an aromatic compound characterized by the presence of a cyano group and a fluorine atom on a phenyl ring, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-2-fluorophenyl)phenol can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile, such as a phenoxide ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-2-fluorophenyl)phenol can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The cyano and fluorine groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of this compound.
Nucleophilic Substitution: Products include substituted phenols where the cyano or fluorine groups are replaced by nucleophiles.
Scientific Research Applications
2-(3-Cyano-2-fluorophenyl)phenol has several applications in scientific research, including:
Pharmaceuticals: It can serve as a building block for the synthesis of bioactive compounds with potential therapeutic properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(3-Cyano-2-fluorophenyl)phenol depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and fluorine groups can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Cyano-4-fluorophenyl)phenol
- 2-(3-Cyano-2-chlorophenyl)phenol
- 2-(3-Cyano-2-bromophenyl)phenol
Uniqueness
2-(3-Cyano-2-fluorophenyl)phenol is unique due to the presence of both a cyano and a fluorine group on the aromatic ring. This combination imparts distinct electronic properties, influencing the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-fluoro-3-(2-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-13-9(8-15)4-3-6-11(13)10-5-1-2-7-12(10)16/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJJTMOOFZVACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2F)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683476 |
Source
|
Record name | 2-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-40-8 |
Source
|
Record name | 2-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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